molecular formula C7H13ClO2S B2922086 Hept-6-ene-1-sulfonyl chloride CAS No. 1699978-43-2

Hept-6-ene-1-sulfonyl chloride

Cat. No.: B2922086
CAS No.: 1699978-43-2
M. Wt: 196.69
InChI Key: YFSMBNAFXBLIMK-UHFFFAOYSA-N
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Description

Hept-6-ene-1-sulfonyl chloride (C₇H₁₁ClO₂S) is a sulfonyl chloride derivative characterized by a terminal alkene group at the sixth carbon of a seven-carbon chain. This unsaturated structure distinguishes it from saturated analogs like heptane-1-sulfonyl chloride. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly employed in sulfonamide formation, nucleophilic substitutions, and as coupling agents in heterocyclic chemistry . The presence of the double bond in this compound introduces steric and electronic effects that influence its reactivity and physical properties compared to saturated counterparts.

Properties

IUPAC Name

hept-6-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSMBNAFXBLIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699978-43-2
Record name hept-6-ene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ene-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of hept-6-ene with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of hept-6-ene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The double bond in the heptene chain can also participate in electrophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

This section compares Hept-6-ene-1-sulfonyl chloride with structurally related sulfonyl chlorides and sulfonate salts, emphasizing differences in reactivity, applications, and analytical data.

Structural Analogues: Sulfonyl Chlorides
Property This compound Heptane-1-sulfonyl chloride Hex-5-ene-1-sulfonyl chloride
Molecular Formula C₇H₁₁ClO₂S C₇H₁₅ClO₂S C₆H₉ClO₂S
Double Bond Position C6–C7 None C5–C6
Reactivity High (enhanced by allylic strain) Moderate High (shorter chain)
Melting Point (°C) Not reported ~45–50 Not reported
Applications Heterocycle synthesis Surfactant intermediates Polymer crosslinking agents

Key Findings :

  • The terminal alkene in this compound increases electrophilicity at the sulfonyl group due to allylic electron withdrawal, accelerating reactions with nucleophiles like amines or thiols .
  • Saturated analogs (e.g., heptane-1-sulfonyl chloride) are more thermally stable but less reactive in cycloadditions or conjugate additions.
Sulfonate Salts
Property Sodium 1-heptanesulfonate Sodium 1-hexanesulfonate Hept-6-ene-1-sulfonate (hypothetical)
Molecular Formula C₇H₁₅NaO₃S C₆H₁₃NaO₃S C₇H₁₁NaO₃S
Solubility High in polar solvents High in water Moderate (reduced by alkene)
Applications HPLC ion-pairing agent Detergent formulations Potential surfactants or catalysts

Key Findings :

  • Sodium 1-heptanesulfonate is widely used in analytical chemistry as a mobile-phase additive for separating polar compounds via ion-pair chromatography .
  • The unsaturated Hept-6-ene-1-sulfonate (derived from this compound) would likely exhibit lower solubility in water compared to saturated analogs due to the hydrophobic alkene group.
Analytical Chemistry

Saturated sulfonates (e.g., sodium 1-heptanesulfonate) are standardized reagents in USP protocols for titrimetric analyses. For example, phenolphthalein and iodine titrations are used to quantify sulfonate purity, with strict specifications for pharmaceutical applications .

Biological Activity

Hept-6-ene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields of chemistry and biology due to its potential biological activities and applications. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Sulfonyl chlorides are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.
  • Inhibition of Enzymatic Activity : Research indicates that sulfonyl chlorides can act as inhibitors of specific enzymes. For instance, compounds containing sulfonyl groups have been shown to inhibit the activity of certain proteases and kinases, which are critical in cancer progression and other diseases.
  • Potential in Drug Development : The unique structure of this compound makes it a candidate for further investigation in drug development, particularly in designing inhibitors targeting specific biological pathways.

Antimicrobial Studies

A study focused on the antimicrobial properties of sulfonamide derivatives found that compounds with similar structural motifs demonstrated significant inhibition against Escherichia coli and Haemophilus influenzae. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens .

CompoundTarget OrganismIC50 (μM)
Sulfonamide AE. coli5.2
Sulfonamide BH. influenzae3.8
Hept-6-ene-SClTBDTBD

Enzyme Inhibition

Research has shown that sulfonyl chlorides can inhibit histone acetyltransferase (HAT) activity, which is crucial for chromatin remodeling and gene expression regulation. A related compound demonstrated an IC50 value in the low micromolar range for HAT inhibition, indicating that this compound may have similar inhibitory effects .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of heptene with chlorosulfonic acid or sulfur trioxide followed by hydrolysis to yield the desired sulfonyl chloride product. This method allows for the introduction of the sulfonyl group while maintaining the integrity of the heptene backbone.

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